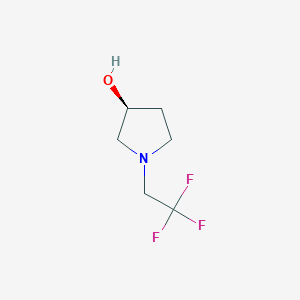

![molecular formula C9H14O2 B1426894 6-Oxaspiro[4.5]decan-9-one CAS No. 855398-57-1](/img/structure/B1426894.png)

6-Oxaspiro[4.5]decan-9-one

Overview

Description

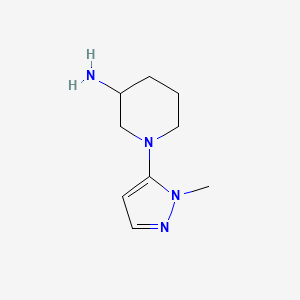

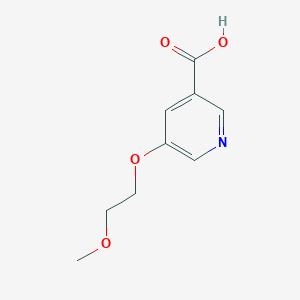

6-Oxaspiro[4.5]decan-9-one is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 . It is used as an intermediate in the preparation of Oliceridine Fumarate .

Synthesis Analysis

A novel Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .Molecular Structure Analysis

The InChI code for 6-Oxaspiro[4.5]decan-9-one is 1S/C9H14O2/c10-8-3-6-11-9(7-8)4-1-2-5-9/h1-7H2 . The average mass is 154.206 Da and the monoisotopic mass is 154.099380 Da .Chemical Reactions Analysis

The synthesis of 6-Oxaspiro[4.5]decan-9-one involves a cascade of Prins/pinacol rearrangement . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .Physical And Chemical Properties Analysis

6-Oxaspiro[4.5]decan-9-one is a liquid at room temperature .Scientific Research Applications

Synthesis and Structural Applications

- The Nicholas reaction is utilized to synthesize various oxaspiro skeletons, including 6-oxaspiro[4.5]decane, demonstrating the compound's role in creating complex molecular frameworks (Mukai, Yamashita, Sassa, & Hanaoka, 2002).

- 6-Oxaspiro[4.5]decan-9-one is a key structural motif in natural products like the clerodane family of diterpenes. Innovative synthetic approaches, such as 6π-electrocyclisation, are explored for constructing this motif, showcasing its significance in natural product chemistry (Pouwer, Schill, Williams, & Bernhardt, 2007).

- The compound's presence in spiroaminals, found in natural and synthetic products with significant biological activities, highlights its importance in the synthesis of biologically active compounds (Sinibaldi & Canet, 2008).

Biomedical Applications

- Research into 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, structurally related to 6-oxaspiro[4.5]decan-9-one, reveals potential biomedical applications. These compounds show inhibitory action on neural Ca-uptake and protection against brain edema and memory deficits, indicating their therapeutic potential (Tóth et al., 1997).

- The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one and its derivatives, with effects on learning and memory deficits, emphasizes the compound's relevance in neuropharmacology (Paróczai, Kiss, & Kárpáti, 1998).

Antitumor and Antiviral Potential

- A series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, related to 6-oxaspiro[4.5]decan-9-one, exhibit moderate to potent activity against various cancer cell lines, suggesting their potential in cancer therapy (Yang et al., 2019).

- Research on 1-thia-4-azaspiro[4.5]decan-3-one derivatives demonstrates their inhibitory effects against human coronavirus, highlighting the potential of structurally related compounds in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Safety and Hazards

The safety information for 6-Oxaspiro[4.5]decan-9-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is used as an intermediate in the preparation of oliceridine fumarate , a G protein-biased μ opioid receptor ligand . This suggests that 6-Oxaspiro[4.5]decan-9-one may interact with similar targets.

Mode of Action

Given its use in the synthesis of Oliceridine Fumarate , it may share similar mechanisms, such as interacting with the μ opioid receptor to induce G protein signaling .

Result of Action

As an intermediate in the synthesis of Oliceridine Fumarate , it may contribute to the overall therapeutic effects of the final compound.

Action Environment

Factors such as temperature, pH, and presence of other molecules could potentially affect its activity.

properties

IUPAC Name |

6-oxaspiro[4.5]decan-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8-3-6-11-9(7-8)4-1-2-5-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPUWAQXCLTTBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine](/img/structure/B1426824.png)

![[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1426825.png)